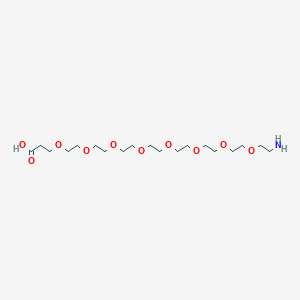

NH2-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKOHZCQTVYVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200357 | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-04-2 | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG8-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Functionalization Methodologies for Amino Peg8 Acid

Established Synthetic Pathways to Amino-PEG8-Acid and its Derivatives

The synthesis of Amino-PEG8-Acid and its derivatives typically involves a multi-step process starting from a PEG backbone. While specific industrial protocols are often proprietary, general synthetic strategies can be outlined. vulcanchem.com

A common approach begins with the asymmetric activation of a symmetrical PEG diol. One hydroxyl group is selectively protected, while the other is converted into a better leaving group, such as a tosylate or mesylate. mdpi.com This activated PEG can then undergo nucleophilic substitution with a protected amine source, like sodium azide (B81097) followed by reduction, or with a phthalimide (B116566) followed by hydrazinolysis (Gabriel synthesis). mdpi.comnih.gov Subsequent deprotection of the amine and oxidation of the terminal hydroxyl group to a carboxylic acid yields the final Amino-PEG8-Acid product. vulcanchem.com

Alternatively, a commercially available diamine-functionalized PEG can be used as a starting material. nih.gov One of the amine groups can be selectively protected, for instance with a Boc group, while the other is reacted. Subsequent deprotection and further functionalization can lead to the desired heterobifunctional product. thermofisher.com

A versatile route for synthesizing heterobifunctional PEG derivatives involves the selective tosylation of symmetrical PEGs. mdpi.com The monotosylated PEG can then be reacted with sodium azide to introduce an azide group, which can be subsequently reduced to an amine. mdpi.com This method is reported to produce a PEG product with high purity and yield. mdpi.com

Amine-Mediated Chemoselective Derivatization Reactions

The primary amine group of Amino-PEG8-Acid is a nucleophilic center that can readily react with various electrophilic substrates, enabling the covalent attachment of a wide range of molecules.

Formation of Amide Bonds with Carboxylic Acid Moieties and N-Hydroxysuccinimide (NHS) Esters

The amine group of Amino-PEG8-Acid reacts with carboxylic acids to form stable amide bonds. This reaction is typically facilitated by activating agents such as carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which convert the carboxylic acid into a more reactive intermediate. medkoo.comcreative-biolabs.comapnbiotech.com

A highly efficient method for forming amide bonds involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters are reactive intermediates that readily couple with primary amines at physiological to slightly alkaline pH (typically 7.2 to 8.5) to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comrapp-polymere.com This reaction is a cornerstone of bioconjugation chemistry due to its high efficiency and mild reaction conditions. thermofisher.com However, hydrolysis of the NHS ester is a competing reaction that increases with higher pH. thermofisher.comrapp-polymere.com

| Reactants | Coupling Agent/Method | Product | Bond Formed |

| Amino-PEG8-Acid (Amine) + Carboxylic Acid | EDC or DCC | Amide Conjugate | Amide |

| Amino-PEG8-Acid (Amine) + NHS Ester | Direct Reaction (pH 7.2-8.5) | Amide Conjugate | Amide |

Reaction with Carbonyl-Containing Substrates (Ketones and Aldehydes)

The primary amine of Amino-PEG8-Acid can also react with carbonyl-containing compounds such as ketones and aldehydes. medkoo.comcreative-biolabs.comapnbiotech.com This reaction, known as reductive amination, typically proceeds in two steps. First, the amine attacks the carbonyl carbon to form an unstable imine or Schiff base intermediate. This intermediate is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. This method provides a robust way to link Amino-PEG8-Acid to molecules bearing aldehyde or ketone functionalities. rapp-polymere.com

| Reactants | Reaction Type | Intermediate | Final Product | Bond Formed |

| Amino-PEG8-Acid (Amine) + Ketone/Aldehyde | Reductive Amination | Imine/Schiff Base | Secondary Amine Conjugate | Carbon-Nitrogen Single Bond |

Carboxylic Acid-Mediated Chemoselective Derivatization Reactions

The terminal carboxylic acid of Amino-PEG8-Acid offers another reactive handle for conjugation, allowing for the attachment of molecules containing primary amine groups.

Amide Bond Formation with Primary Amine Groups

Similar to the amine-mediated reactions, the carboxylic acid of Amino-PEG8-Acid can be coupled with primary amines to form amide bonds. thermofisher.comrapp-polymere.com This reaction also requires the activation of the carboxylic acid, typically with carbodiimides like EDC or DCC, to facilitate the nucleophilic attack by the primary amine. medkoo.comcreative-biolabs.combiochempeg.com The inclusion of N-hydroxysulfosuccinimide (Sulfo-NHS) in EDC-mediated couplings has been shown to enhance the efficiency of the reaction in aqueous solutions. thermofisher.com

| Reactants | Activating Agent | Product | Bond Formed |

| Amino-PEG8-Acid (Carboxylic Acid) + Primary Amine | EDC/DCC | Amide Conjugate | Amide |

Synthesis of Activated Esters, Including NHS and Pentafluorophenyl (PFP) Esters

The carboxylic acid of Amino-PEG8-Acid can be converted into a more reactive species, such as an activated ester, to facilitate subsequent conjugation reactions. N-hydroxysuccinimide (NHS) esters are commonly synthesized by reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325) like DCC. mdpi.com These NHS-activated Amino-PEG8-Acid molecules are stable enough to be isolated and can later react with primary amines to form amide bonds. rapp-polymere.com

Another type of activated ester is the pentafluorophenyl (PFP) ester. PFP esters are known for their high reactivity and increased stability towards hydrolysis compared to NHS esters. The synthesis of PFP esters also involves the reaction of the carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent.

| Carboxylic Acid Derivative | Reagents for Synthesis | Key Features |

| NHS Ester | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Widely used, reacts efficiently with primary amines. mdpi.com |

| Pentafluorophenyl (PFP) Ester | Pentafluorophenol, Coupling Agent | Highly reactive, more stable to hydrolysis than NHS esters. |

Orthogonal Functionalization Approaches Exploiting Both Termini of Amino-PEG8-Acid

Orthogonal functionalization is a key strategy that leverages the differential reactivity of the amine and carboxylic acid termini of Amino-PEG8-Acid, enabling their selective modification in a stepwise manner. This approach relies on the use of protecting groups to temporarily mask one functional group while the other is being chemically transformed. jenkemusa.comgoogle.com

The primary amine (–NH2) is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes. creative-biolabs.combroadpharm.comthermofisher.com Conversely, the carboxylic acid (–COOH) can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds. medkoo.comcreative-biolabs.com This activation is typically achieved using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). medkoo.comcreative-biolabs.com

A common orthogonal strategy involves protecting the amine terminus while the carboxylic acid is coupled to a molecule of interest. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the amine, which can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation. jenkemusa.com Similarly, the carboxylic acid can be protected as an ester, which can then be deprotected to allow for its reaction. This sequential deprotection and reaction sequence allows for the precise, directional assembly of conjugates.

The ability to selectively functionalize both ends of the Amino-PEG8-Acid linker is crucial for creating well-defined bioconjugates, where specific biomolecules or ligands are attached to designated termini.

Advanced Conjugation Techniques and Ligand Coupling Strategies

The versatile structure of Amino-PEG8-Acid allows for its integration into a variety of advanced conjugation methodologies, enabling the creation of sophisticated constructs for targeted therapies and diagnostics.

Integration with Bioorthogonal Click Chemistry Methodologies

Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, is readily integrated with Amino-PEG8-Acid linkers. precisepeg.comalfa-chemistry.com The amine or carboxylic acid terminus can be functionalized with a "click-reactive" handle, such as an azide or an alkyne. For instance, the carboxylic acid can be coupled with an amine-containing alkyne, or the amine terminus can be reacted with an NHS ester-functionalized azide. This transforms the Amino-PEG8-Acid into a heterobifunctional linker bearing a bioorthogonal reactive group.

One of the most prominent click chemistry reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, for applications in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst. nih.gov In SPAAC, a strained cyclooctyne (B158145) (like DBCO or BCN) reacts with an azide. confluore.com Another important bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govsmolecule.combiorxiv.org

Amino-PEG8-Acid derivatives can be synthesized to incorporate these functionalities. For example, TCO-PEG8-NHS ester can be used to attach the TCO moiety to amine-containing molecules. broadpharm.com Similarly, azide-functionalized PEG linkers are used in the synthesis of antibody-drug conjugates (ADCs). These click-ready linkers enable the precise and stable attachment of biomolecules, fluorescent dyes, or nanoparticles. alfa-chemistry.com

| Click Chemistry Reagent Type | Description | Common Reaction Partner |

| Azide-Functionalized Linker | The linker is modified to contain an azide (-N3) group. | Alkyne, Cyclooctyne (e.g., DBCO, BCN) |

| Alkyne-Functionalized Linker | The linker is modified to contain a terminal alkyne group. | Azide |

| Tetrazine-Functionalized Linker | The linker incorporates a tetrazine ring. | Trans-cyclooctene (TCO) |

| Trans-cyclooctene (TCO) Linker | The linker contains a strained TCO ring. | Tetrazine |

Synthetic Optimization in Targeted Protein Degradation (PROTAC) Linker Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.comglpbio.combiochempeg.com The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). biochempeg.com

Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal geometry for ternary complex formation. precisepeg.comnih.gov The use of PEG units, like in Amino-PEG8-Acid, allows for systematic variation of the linker length. biochempeg.com For example, exchanging an alkyl chain for PEG units can alter the degradation efficiency, sometimes inhibiting activity, indicating the subtle but critical role of the linker's chemical nature. nih.gov The synthetic accessibility of Amino-PEG8-Acid and related PEG derivatives facilitates the rapid generation of these linker libraries for structure-activity relationship (SAR) studies. nih.gov

Custom Synthesis and Tailoring of Amino-PEG8-Acid Linkers for Specific Research Applications

The demand for precisely defined molecular architectures in drug delivery, diagnostics, and fundamental biological research has driven the need for custom synthesis of PEG linkers. precisepeg.comprecisepeg.com Companies offer services to create tailored Amino-PEG8-Acid derivatives and other PEG linkers with specific functionalities and lengths to meet unique research objectives. precisepeg.comprecisepeg.comjenkemusa.com

Customization can involve:

Altering the terminal functional groups: Beyond the standard amine and carboxylic acid, linkers can be synthesized with a wide array of reactive groups, including maleimides (for reaction with thiols), NHS esters, azides, alkynes, and alcohols. axispharm.comaxispharm.comthermofisher.comhighforceresearch.com

Adjusting the PEG chain length: While this article focuses on the 8-unit PEG chain, linkers with fewer or more PEG units can be synthesized to precisely control the distance between conjugated molecules. precisepeg.comprecisepeg.comjenkemusa.com

Incorporating cleavable moieties: For applications like drug delivery, linkers can be designed to be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes).

Creating branched or multi-arm structures: Multi-arm PEGs can be used to increase the payload of a conjugated drug or to create complex, multifunctional constructs. biochempeg.com

Applications of Amino Peg8 Acid in Bioconjugation and Chemical Biology Research

Strategies for Biomolecule Modification and Bioconjugation

The modification of biomolecules is fundamental to creating novel therapeutic agents, diagnostic tools, and research probes. Amino-PEG8-acid serves as a flexible linker to impart desirable properties onto proteins, peptides, and nucleic acids.

Polyethylene (B3416737) Glycol (PEG)ylation of Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to biomolecules, most commonly proteins and peptides. nih.govlifetein.com This modification can significantly improve the therapeutic profile of a biomolecule by increasing its hydrodynamic size, which in turn reduces renal clearance and prolongs its circulation half-life. nih.govbiochempeg.com The PEG chain also acts as a shield, protecting the protein from proteolytic degradation and reducing its immunogenicity. lifetein.comnih.gov

Amino-PEG8-acid is utilized in PEGylation strategies due to its defined length and bifunctional nature. ruixibiotech.com The carboxylic acid end can be activated (e.g., with EDC or DCC) to react with primary amine groups on the protein surface, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. creative-biolabs.commedkoo.comruixibiotech.com The choice of reaction pH is a key parameter in controlling the site of PEGylation on amine groups. nih.gov

Research on the PEGylation of Cytochrome C (Cyt-c) demonstrates how different degrees of polymer conjugation can be achieved. In one study, reacting Cyt-c with an N-hydroxysuccinimide (NHS) functionalized PEG resulted in conjugates with varying numbers of attached PEG molecules, including a form with eight attached PEGs (Cyt-c-PEG-8). nih.gov This more extensively PEGylated form showed higher stability over time compared to the native protein. nih.gov

Table 1: Research Findings on Cytochrome C PEGylation

| Conjugate | Description | Key Finding | Source |

|---|---|---|---|

| Cyt-c-PEG-4 | Cytochrome C with four attached mPEG molecules. | Demonstrated increased stability compared to the native protein. | nih.gov |

| Cyt-c-PEG-8 | Cytochrome C with eight attached mPEG molecules. | Showed even higher stability over time than both the native protein and the Cyt-c-PEG-4 form. | nih.gov |

Nucleic Acid Functionalization

Amino-PEG8-acid is also employed in the functionalization of nucleic acids and their analogs, such as peptide nucleic acids (PNA). axispharm.comnih.gov PNA is a synthetic DNA mimic with a neutral peptide backbone, which leads to high-affinity hybridization to DNA and RNA. nih.gov

In a study using atomic force microscopy, a PNA oligomer was synthesized with two PEG8 residues at the N-terminus. nih.gov These PEG8 units acted as a spacer, which was found to reduce non-specific interactions between the PNA and the measurement surface. nih.gov This highlights the role of the PEG8 linker in improving the performance of nucleic acid-based probes and diagnostic tools by modifying their physical properties and minimizing unwanted interactions.

Development and Optimization of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. fujifilm.com The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. biochempeg.combroadpharm.com

Role of Amino-PEG8-Acid as a Non-Cleavable Linker in ADC Architecture

ADC linkers are broadly categorized as cleavable or non-cleavable. biochempeg.com Amino-PEG8-acid is used as a non-cleavable ADC linker. creative-biolabs.commedchemexpress.com Non-cleavable linkers form a highly stable bond between the antibody and the payload. biochempeg.comproteogenix.science The release of the drug from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody after the ADC is internalized by a target cancer cell and processed within the lysosome. biochempeg.combiotechinformers.comwuxiapptec.com This process releases the cytotoxic drug still attached to the linker and a single amino acid residue. biochempeg.com

The primary advantage of this non-cleavable strategy is enhanced plasma stability. biochempeg.comproteogenix.science By preventing premature drug release in systemic circulation, non-cleavable linkers can reduce off-target toxicity and potentially offer a wider therapeutic window compared to some cleavable linkers. biochempeg.comproteogenix.sciencewuxiapptec.com

Influence of Linker Chemistry on Conjugate Characteristics

Highly potent cytotoxic payloads used in ADCs are often very hydrophobic, which can lead to aggregation of the final conjugate. americanpharmaceuticalreview.comrsc.org This aggregation can compromise the ADC's stability, pharmacokinetics, and efficacy. rsc.org The inclusion of a hydrophilic PEG spacer, such as the octaethylene glycol chain in Amino-PEG8-acid, helps to offset the payload's hydrophobicity. americanpharmaceuticalreview.com This improves the water solubility of the linker-payload component and the final ADC, which facilitates conjugation in aqueous buffers and reduces aggregation. rsc.orgrsc.org

For instance, the linker-payload SG3249, which contains a highly hydrophobic PBD dimer payload, was specifically designed with a PEG8 spacer to improve its solubility, allowing for bioconjugation to occur in a buffer with only a small amount of organic solvent. rsc.org Furthermore, hydrophilic PEG linkers can create a "hydrophilicity reservoir" that enables the attachment of a higher number of drug molecules (a higher DAR) without causing the stability issues typically associated with hydrophobic payloads. americanpharmaceuticalreview.com

Table 2: Influence of PEG Linker Properties on ADC Characteristics

| ADC Characteristic | Influence of Hydrophilic PEG8 Linker | Source |

|---|---|---|

| Solubility | Increases water solubility of the ADC, counteracting the hydrophobicity of the payload. | rsc.orgrsc.org |

| Aggregation | Reduces the tendency for the ADC to aggregate, improving stability and pharmacokinetic properties. | americanpharmaceuticalreview.comrsc.org |

| Drug-to-Antibody Ratio (DAR) | Can enable higher drug loading by mitigating the instability caused by hydrophobic payloads. | americanpharmaceuticalreview.com |

| Pharmacokinetics (PK) | Improves PK by reducing non-specific uptake and clearance. | wuxiapptec.comrsc.org |

| Off-Target Toxicity | As a stable, non-cleavable linker, it helps to minimize premature drug release, thereby reducing off-target effects. | biochempeg.comproteogenix.science |

Advanced Approaches in Targeted Protein Degradation (PROTAC) Systems

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific unwanted proteins from cells. clinicalresearchnewsonline.comjenkemusa.com A PROTAC is a heterobifunctional molecule consisting of two distinct ligands connected by a chemical linker. biochempeg.com One ligand binds to the target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the cell's own ubiquitin-proteasome system to tag the target protein for degradation. medchemexpress.comclinicalresearchnewsonline.com

The linker is a crucial component of the PROTAC, and PEG-based linkers are the most commonly used motif in their design. clinicalresearchnewsonline.combiochempeg.com Amino-PEG8-acid serves as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.comchemsrc.com The linker's properties significantly influence the PROTAC's effectiveness.

Key benefits of using a PEG8 linker in PROTACs include:

Enhanced Solubility and Permeability : The introduction of a PEG chain increases the water solubility of the entire PROTAC molecule, which can affect its cell permeability and bioavailability. clinicalresearchnewsonline.comjenkemusa.comjenkemusa.com

Systematic Length Optimization : The degradation efficiency of a PROTAC is highly dependent on the distance and orientation between the target protein and the E3 ligase. clinicalresearchnewsonline.comjenkemusa.com Using discrete PEG linkers of varying lengths, such as those with eight units, allows researchers to systematically adjust this distance to find the optimal length for inducing protein degradation. clinicalresearchnewsonline.comjenkemusa.comfrontiersin.org

Facilitated Synthesis : Heterobifunctional PEG linkers like Amino-PEG8-acid, with their distinct reactive ends, simplify the assembly of PROTAC libraries for screening, accelerating the discovery of effective degrader molecules. clinicalresearchnewsonline.comjenkemusa.com

Design Principles for Amino-PEG8-Acid-Based PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The design of PROTACs using an Amino-PEG8-Acid framework is guided by several key principles:

Flexibility and Conformational Folding: PEG-based linkers like Amino-PEG8-Acid are highly flexible. broadpharm.com This flexibility is essential for allowing the PROTAC to adopt a productive conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase. axispharm.com Furthermore, PEG linkers exhibit a "gauche effect," which encourages the formation of turns and folded structures. cambridge.org These folded conformations can shield the molecule's polar surface area, a strategy that has been correlated with improved passive cell permeability. cambridge.orggoogle.comresearchgate.net

Atomic Composition: The specific atoms within the linker backbone influence PROTAC activity. Research has shown that replacing alkyl chains with PEG units (exchanging CH₂ groups for oxygen atoms) can have significant, and sometimes unexpected, effects on degradation potency, underscoring that the linker is not merely a passive spacer but an active contributor to the molecule's biological function. axispharm.com

Vectorial Exit and Ternary Complex Geometry: The length and attachment points of the linker dictate the spatial orientation of the two ligands. An optimal linker length and geometry are required to position the target protein and E3 ligase correctly, enabling efficient ubiquitin transfer. While rigid linkers can offer conformational restriction, the flexibility of an 8-unit PEG chain provides the adaptability needed to accommodate various protein pairs. axispharm.com

Investigating Linker Length and Conformational Impact on Degradation Efficiency

The length of the PEG linker has a profound and often non-linear impact on the degradation efficiency of a PROTAC. This is because the linker length directly controls the distance and relative orientation between the bound proteins, which must be optimal for the E3 ligase to successfully ubiquitinate the target.

Research into bromodomain and extra-terminal domain (BET) protein degraders has revealed complex relationships between linker length and potency. In one study comparing PROTACs targeting BRD4 to the CRBN E3 ligase, a surprising trend was observed. PROTACs with very short (0 PEG units) or longer linkers (4-5 PEG units) showed high degradation potency. However, those with intermediate-length linkers (1-2 PEG units) were significantly less effective. axispharm.com This suggests the existence of both productive and non-productive ternary complex conformations, with the linker length determining which state is favored.

Conversely, when using the same ligands with the VHL E3 ligase, the trend was different: degradation potency generally decreased as the PEG linker length increased. axispharm.com These findings highlight that the optimal linker length is not universal but is specific to the particular target protein and E3 ligase pair being recruited.

The conformational dynamics enabled by the linker are also critical. Flexible linkers, such as Amino-PEG8-Acid, allow the PROTAC to fold and adopt conformations stabilized by intramolecular interactions, including hydrogen bonds and π-π stacking. cambridge.org This folding can mask polar regions of the molecule, reducing the solvent-accessible 3D polar surface area (PSA). cambridge.orggoogle.com A lower PSA in nonpolar environments, such as the cell membrane, is strongly correlated with higher passive cell permeability and, consequently, better biological activity. researchgate.net The flexibility endowed by an 8-unit PEG chain is thought to be particularly effective in allowing the molecule to achieve these favorable folded states. cambridge.org

Table 1: Impact of PEG Linker Length on BRD4 Degradation Potency This table is generated based on findings reported for CRBN- and VHL-based PROTACs and illustrates a general principle.

| E3 Ligase Ligand | Number of PEG Units | Relative BRD4 Degradation Potency (DC₅₀) | Reference |

|---|---|---|---|

| CRBN | 0 | < 0.5 µM | axispharm.com |

| CRBN | 1-2 | > 5 µM | axispharm.com |

| CRBN | 4-5 | < 0.5 µM | axispharm.com |

Fabrication of Biomolecular Probes for Imaging and Detection

The bifunctional nature of Amino-PEG8-Acid makes it an ideal component for constructing probes used in biological imaging and detection assays. broadpharm.com Its defined length, water solubility, and reactive termini enable the precise assembly of complex molecular tools. axispharm.com

Covalent Labeling with Fluorescent Dyes and Biotin (B1667282) Derivatives

A primary application of Amino-PEG8-Acid is in the covalent labeling of biomolecules with reporter tags like fluorescent dyes and biotin. The terminal primary amine of the linker is nucleophilic and readily reacts with electrophilic functional groups to form stable covalent bonds. broadpharm.com

The most common strategy involves the use of N-hydroxysuccinimide (NHS) esters. broadpharm.comaxispharm.com Fluorescent dyes (e.g., Fluorescein, Cyanine dyes, Rhodamine) and biotin derivatives are frequently commercialized as NHS esters. The reaction between the amine of Amino-PEG8-Acid and an NHS ester-activated reporter proceeds efficiently at neutral to slightly alkaline pH (7-9) to form a highly stable amide bond. axispharm.com

The process typically involves a two-step conjugation:

The carboxylic acid of Amino-PEG8-Acid is first coupled to a primary amine on a targeting molecule (e.g., a peptide or antibody) using standard carbodiimide (B86325) chemistry (such as EDC/NHS).

The now-free terminal amine of the conjugated PEG linker is then reacted with the NHS ester of the desired fluorescent dye or biotin derivative.

This modular approach, facilitated by the PEG linker, ensures that the reporter tag is positioned at a specific distance from the biomolecule, minimizing potential steric hindrance or quenching effects that might interfere with either binding or detection. researchgate.netresearchgate.net

Strategies for Radiopharmaceutical Conjugation

In the development of radiopharmaceuticals for imaging (e.g., Positron Emission Tomography, PET) or therapy, Amino-PEG8-Acid serves as a critical spacer linking a targeting vector to a radionuclide. Radiometals are not directly attached but are held by a chelating agent.

The common strategy involves:

Chelator Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), is activated, often as an NHS ester. rsc.orgacs.org This activated chelator is then reacted with the primary amine of Amino-PEG8-Acid to form a stable amide bond.

Targeting Vector Attachment: The remaining carboxylic acid on the Amino-PEG8-Acid-chelator conjugate is then coupled to a targeting biomolecule, such as a peptide or antibody fragment that recognizes a tumor-specific receptor. google.com

Radiolabeling: The final construct is incubated with a solution containing the desired radiometal (e.g., Gallium-68, Copper-64, Zirconium-89). acs.orgresearchgate.netnih.gov The chelator quantitatively sequesters the radiometal, resulting in the final radiolabeled probe.

The Amino-PEG8-Acid linker improves the water solubility and pharmacokinetics of the resulting radiopharmaceutical and provides spatial separation between the bulky, metal-containing chelator and the targeting moiety, ensuring that the affinity of the vector for its target is preserved. rsc.org

Utilization in Chemical Proteomics

Chemical proteomics employs chemical probes to study protein function, interactions, and localization directly in complex biological systems. Amino-PEG8-Acid is a valuable building block for creating sophisticated probes for these applications.

Activity-Based Protein Profiling (ABPP) and Protein Labeling

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that uses active-site-directed chemical probes to assess the functional state of entire enzyme families. axispharm.com These probes typically consist of three components in a modular design:

A reactive group (or "warhead") that forms a covalent bond with a reactive residue in an enzyme's active site.

A reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

A linker that connects the reactive group and the reporter tag.

Amino-PEG8-Acid is ideally suited for the linker component. Its bifunctional nature allows it to be sequentially coupled to the warhead and the reporter tag. researchgate.net For example, the carboxylic acid can be amidated with a derivative of the warhead, and the amine can be used to attach a reporter. Often, the reporter is an azide (B81097) or alkyne group for subsequent attachment of a biotin or fluorophore tag via "click chemistry," a highly efficient and bioorthogonal reaction. axispharm.comresearchgate.net

The inclusion of the PEG-8 spacer enhances the probe's aqueous solubility and provides sufficient length and flexibility to ensure that the reporter tag is accessible for downstream detection and enrichment without sterically interfering with the warhead's ability to bind its protein target. researchgate.netscience.gov This modularity allows for the creation of a wide array of probes to profile different enzyme classes and ligandable hotspots within the proteome. science.gov

Analysis of Post-Translational Modifications

The unique bifunctional nature of Amino-PEG8-Acid, featuring a terminal amine and a carboxylic acid group separated by a flexible, hydrophilic octaethylene glycol (PEG8) spacer, has positioned it as a valuable tool in the study of post-translational modifications (PTMs). medkoo.comcreative-biolabs.com Its derivatives are frequently employed to construct sophisticated chemical probes and bioconjugates designed to detect, identify, and even induce specific PTMs. The defined length of the PEG8 chain provides optimal spacing for molecular interactions while enhancing the aqueous solubility of the resulting conjugates, a critical factor in biological assays. medkoo.combiochempeg.com

One of the most innovative applications of an Amino-PEG8-Acid derivative is in the high-resolution analysis of PTMs using nanopore sequencing technology. In a recent study, researchers utilized an Azido-PEG8-NHS ester to distinguish between sulfation and phosphorylation on a plant peptide hormone, phytosulfokine (PSK). nih.gov The NHS ester end of the linker was used to attach it to the peptide, while the azide group on the other end allowed for its conjugation to a DNA molecule via click chemistry. medchemexpress.combroadpharm.com This DNA-peptide conjugate was then passed through a nanopore (MspA), and the resulting ionic current blockades were measured. The study demonstrated that sulfation and phosphorylation, two PTMs that are often challenging to distinguish due to their similar mass, could be accurately identified with over 90% accuracy. nih.gov The presence of the PEG8 linker was crucial for the controlled translocation of the peptide through the pore and influenced the resulting electronic signature, enabling the clear differentiation of the PTMs. nih.gov

Furthermore, derivatives of Amino-PEG8-Acid are integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.comconju-probe.com Linkers such as Amino-PEG8-amine, Azido-PEG8-acid, and Biotin-PEG8-acid serve as the connecting scaffold in PROTAC synthesis. medchemexpress.commedchemexpress.comconju-probe.com The PEG8 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. medchemexpress.com This application effectively uses the Amino-PEG8-Acid scaffold to hijack the cellular PTM machinery for targeted protein degradation studies.

In the field of glycobiology, PEG8 linkers have been used in the site-specific modification of glycoproteins. For instance, a drug-linker conjugate featuring a PEG8 moiety (PEG8–Dol10) was successfully attached to the sialic acid residues of an antibody after mild oxidation. rsc.org This method of "glycan-mediated conjugation" allows for the creation of homogenous antibody-drug conjugates by targeting the conserved N-glycan on the Fc region of antibodies, a significant advancement over random conjugation methods. nih.gov This demonstrates the utility of the PEG8 spacer in creating probes to study and modify glycosylated proteins.

Another novel approach involves the use of PEG8-derivatized reagents for the site-specific labeling of proteins containing unnatural amino acids. A reagent termed 2-AAP-PEG8 was used to efficiently conjugate with a pyrroline-carboxy-lysine (Pcl) residue, a non-canonical amino acid that can be genetically incorporated into proteins. pnas.org This technique allows for the precise modification of proteins at a predetermined site, enabling detailed studies of protein structure and function that can mimic or probe the effects of natural PTMs. pnas.org

The following table summarizes key research findings involving the use of Amino-PEG8-Acid and its derivatives in the analysis of post-translational modifications:

| PTM Studied | Amino-PEG8-Acid Derivative Used | Protein/Peptide System | Research Application | Key Finding | Reference(s) |

| Sulfation & Phosphorylation | Azido-PEG8-NHS ester | Phytosulfokine (PSK) pentapeptide | Nanopore-based PTM sequencing | The PEG8 linker enabled the controlled translocation of the peptide, allowing for >90% accuracy in distinguishing between sulfation and phosphorylation. | nih.gov |

| Ubiquitination | Amino-PEG8-amine, Azido-PEG8-acid | General (PROTAC synthesis) | Development of PROTACs for targeted protein degradation | The PEG8 linker provides the optimal length and flexibility for the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. | medchemexpress.commedchemexpress.comconju-probe.com |

| Glycosylation | PEG8-Dol10 | Trastuzumab and anti-fibroblast activation protein (FAP) antibodies | Site-specific antibody-drug conjugation via glycan remodeling | The PEG8 linker was part of a drug conjugate successfully attached to oxidized sialic acid residues on the antibody's N-glycan. | rsc.org |

| Unnatural Amino Acid Labeling | 2-AAP-PEG8 | Human retinol-binding protein 4 (hRBP4) with Pcl residue | Site-specific protein modification | Near-complete and highly specific conjugation of the PEG8-reagent to the Pcl-containing protein was achieved, demonstrating a novel bioconjugation strategy. | pnas.org |

Integration of Amino Peg8 Acid in Advanced Materials Science and Nanotechnology Research

Surface Engineering and Functionalization of Solid Substrates

The ability to tailor the surface properties of materials is fundamental in nanotechnology and biomaterials. Amino-PEG8-Acid and similar PEG derivatives are instrumental in surface modification, enhancing biological compatibility and controlling interactions at the molecular level. axispharm.commedkoo.com The hydrophilic PEG spacer is particularly effective at increasing the solubility of modified materials in aqueous environments and reducing the non-specific binding of proteins. medkoo.comthermofisher.com

Amino-PEG8-Acid is extensively used for the surface functionalization of nanoparticles (NPs) and quantum dots (QDs), which are foundational components in diagnostics, imaging, and drug delivery. medkoo.comaxispharm.comvulcanchem.com The process, known as PEGylation, involves attaching the PEG linker to the nanoparticle surface. mdpi.com This modification imparts a hydrophilic shell, which enhances the stability of the nanoparticles in biological solutions, prevents aggregation, and reduces immunogenicity. thermofisher.commdpi.com

The bifunctional nature of Amino-PEG8-Acid allows for a two-step modification process. thermofisher.com For instance, the carboxylic acid end can be anchored to an amine-functionalized nanoparticle, leaving the terminal amine of the PEG chain available for subsequent conjugation to a targeting ligand, dye, or drug molecule. medkoo.com This strategy is crucial for creating targeted drug delivery systems and advanced imaging probes. axispharm.comvulcanchem.com Research has shown that creating a surface layer with mixed PEG lengths—such as a short, inert PEG linker and a longer, functional one like Amino-PEG8-Acid—can provide "stealth" properties while enabling specific protein grafting. acs.org In the context of quantum dots, functionalization with PEG-based ligands helps to create water-soluble, stable probes with low nonspecific binding to cells, which is essential for cellular imaging. nih.gov The covalent attachment of biomolecules to these modified QDs is often achieved through carbodiimide (B86325) coupling chemistry, which links the carboxyl groups on the QD surface to the amine groups of the PEG linker. nih.govrsc.org

Table 1: Research Findings on Nanoparticle Modification with PEG Linkers

| Nanomaterial | PEG Linker Used | Purpose of Modification | Key Finding | Reference(s) |

| Gold Nanoparticles | α-sulfanyl-ω-amino-PEG | Enhance binding to antibody surfaces | Increasing the amount of functionalized antigen on the NP surface enhanced binding. | medkoo.com, medkoo.com |

| Silica Nanoparticles | Amino-PEG8-Acid & Amino-PEG4-Acid | Investigate ligand architecture and epitope accessibility | A mixed PEG layer (short inert PEG4, long functional PEG8) improves stability and allows for protein grafting. | acs.org |

| Quantum Dots (QDs) | DHLA-PEG-Amine/Carboxylate | Create compact, biocompatible QDs for cellular imaging | Produced water-soluble QDs with low nonspecific binding and tunable surface charge. | nih.gov |

| Iron Oxide Nanoparticles | Pegylated poly(amino acid) copolymers | Encapsulate nanoparticles for drug delivery | Copolymers of PEG and poly(L-Leucine) successfully formed micelles that encapsulated 5nm iron oxide nanoparticles. | uah.edu |

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid substrates, providing a powerful method for controlling surface properties at the nanoscale. harvard.edu Amino-PEG8-Acid and its analogues are key components in the formation of SAMs on surfaces like gold, silicon, and various polymers. thermofisher.compku.edu.cn When used in SAMs, the PEG portion of the molecule forms a hydrophilic barrier that is highly effective at resisting the non-specific adsorption of proteins and cells. thermofisher.comharvard.edu

The construction of these monolayers often involves attaching a molecule with a specific affinity for the substrate, such as a thiol for gold surfaces or a silane (B1218182) for silicon oxides. By co-assembling mixtures of functional PEG linkers (like Amino-PEG8-Acid) and inert, non-functional PEG linkers, researchers can precisely control the density of reactive sites on a surface. thermofisher.com For example, a surface can be prepared with a "lawn" of inert methyl-ether-terminated PEGs interspersed with carboxy- or amino-terminated PEGs. thermofisher.com The exposed functional groups of molecules like Amino-PEG8-Acid can then be used to covalently immobilize specific biomolecules, such as antibodies or enzymes, in a controlled orientation for applications in biosensors and protein chips. nih.govacs.org The ability to control the orientation and density of these immobilized proteins is critical for maximizing the sensitivity and reproducibility of such devices. acs.org

The interaction between a material surface and biological cells is a critical factor in the success of medical implants, tissue engineering scaffolds, and cell culture platforms. Amino-PEG8-Acid is employed in bio-interface engineering to create surfaces that can either prevent or promote cell adhesion as required. broadpharm.com Its applications are noted in medical research and cell culture. biochempeg.combiochempeg.com

By forming a dense layer of hydrophilic PEG chains, surfaces can be rendered "non-fouling," meaning they resist the attachment of proteins and subsequent adhesion of cells. pku.edu.cn This is valuable for materials that need to avoid a biological response, such as certain implants or biosensors. Conversely, the terminal functional groups of Amino-PEG8-Acid can be used to immobilize specific cell-adhesive ligands, such as peptides containing the RGD sequence. This allows for the creation of surfaces that selectively promote the adhesion, proliferation, and differentiation of specific cell types, which is a cornerstone of modern tissue engineering and regenerative medicine. nih.gov

Construction of Self-Assembled Monolayers (SAMs) with Controlled Surface Properties

Hydrogel Development and Fabrication

Hydrogels are three-dimensional, water-swollen polymer networks that structurally resemble the natural extracellular matrix, making them highly attractive for biomedical applications like tissue engineering and drug delivery. frontiersin.orgmdpi.comescholarship.org Amino-PEG8-Acid serves as a versatile building block or cross-linker in the fabrication of advanced hydrogel systems. biochempeg.com

The formation of a stable hydrogel network relies on the cross-linking of polymer chains. frontiersin.org Amino-PEG8-Acid, with its two reactive ends, can act as a heterobifunctional cross-linker, connecting different polymer chains to form a cohesive 3D network. axispharm.com For example, multi-arm PEG macromers functionalized with norbornene can be cross-linked using di-thiol linkers through a photo-initiated thiol-ene reaction to form hydrogels. nih.govrsc.org While not Amino-PEG8-Acid itself, this demonstrates the principle where bifunctional PEGs create the network. The properties of the resulting hydrogel—such as its stiffness, pore size, and degradation rate—can be precisely tuned by controlling factors like the concentration and molecular weight of the PEG building blocks. escholarship.orgmdpi.com

These hydrogels are highly biocompatible and can encapsulate cells or therapeutic molecules within their porous structure. nih.govfrontiersin.org This makes them excellent candidates for use as scaffolds that support new tissue growth or as vehicles for the controlled and sustained release of drugs. nih.govescholarship.org

Table 2: Applications of PEG-Based Hydrogels in Biomedical Research

| Hydrogel System | Cross-linking Chemistry | Application | Key Feature | Reference(s) |

| PEG-based hydrogel | Thiol-ene 'click' chemistry | 3D cell culture, tissue engineering | Mechanical properties can be controlled by the rate of formation (light intensity). | rsc.org |

| Copolypeptide hydrogels | Copolymerization of di-NCA monomers | Drug delivery, tissue engineering | Crosslinker chemistry (e.g., disulfide vs. thioether) imparts different stimulus-responsive properties. | escholarship.org |

| Thermo-responsive injectable hydrogels | Self-assembly of PNAAMe/PEG block copolymers | Tissue engineering, controlled release | Form instant gels at body temperature with tunable mechanical properties. | rsc.org |

| Peptide hydrogels | Self-assembly of peptide building blocks | Drug delivery, cell scaffolds | Biocompatible and can be designed to mimic biological functions. | frontiersin.org, nih.gov |

"Smart" biomaterials are designed to undergo significant changes in their properties in response to specific environmental stimuli, such as temperature, pH, or the presence of certain enzymes. mdpi.com This responsive behavior is highly desirable for applications like targeted drug delivery, where a drug is released only at a specific site, or for dynamic cell culture systems that can mimic the changing environment of native tissue. mdpi.commdpi.com

Amino-PEG8-Acid can be incorporated into hydrogel networks to impart responsive characteristics. For example, thermo-responsive hydrogels can be created using block copolymers that include PEG segments. rsc.org These materials can exist as a liquid at room temperature, allowing for easy injection, but then rapidly form a gel at body temperature. rsc.org Similarly, pH-responsive hydrogels can be designed by incorporating ionizable groups, like the carboxylic acid of Amino-PEG8-Acid, which can become protonated or deprotonated with changes in pH, leading to swelling or shrinking of the hydrogel network. mdpi.com Enzyme-responsive hydrogels can also be fabricated by including peptide sequences in the cross-links that can be specifically cleaved by enzymes like matrix metalloproteinases (MMPs), which are often present in diseased tissues. mdpi.comnih.gov

Polymeric Network Formation for Biomedical Applications

Polymer Science and Advanced Copolymer Architectures

The heterobifunctional nature of Amino-PEG8-Acid, possessing both a primary amine and a terminal carboxylic acid, makes it a valuable building block in polymer chemistry. chemicalbook.commedkoo.comcd-bioparticles.net Its well-defined, monodisperse eight-unit polyethylene (B3416737) glycol (PEG) spacer provides flexibility and hydrophilicity, which are crucial for creating advanced polymer architectures with tailored properties. medkoo.combiochempeg.com

Synthesis of Linear and Branched PEG-Block Copolymers

Amino-PEG8-Acid and similar amino-terminated PEGs serve as effective macroinitiators for the synthesis of linear and branched PEG-poly(amino acid) (PAA) block copolymers. sigmaaldrich.comuah.edu The most common method is the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). sigmaaldrich.comillinois.edu In this process, the primary amine group of the PEG macroinitiator attacks the carbonyl of the NCA ring, initiating a polymerization that proceeds in a living manner. sigmaaldrich.com This living polymerization allows for precise control over the length of the resulting poly(amino acid) block. sigmaaldrich.com

By sequentially adding different NCA monomers, complex block copolymers such as diblock (AB) or triblock (ABA) structures can be synthesized. sigmaaldrich.com For instance, initiating the polymerization of a first NCA (e.g., benzyl-L-glutamate) with an amino-PEG molecule yields a linear PEG-PBLG diblock copolymer. researchgate.net If a bifunctional α,ω-diamino-PEG is used as the initiator, the resulting block copolymer will have the PEG block in the middle, flanked by two PAA blocks, which can self-assemble into unique architectures like flower-like micelles. sigmaaldrich.com This methodology enables the creation of amphiphilic copolymers that can self-assemble in aqueous solutions to form structures like micelles or nanoparticles, with the hydrophilic PEG block forming the outer corona and the hydrophobic PAA block forming the core. sigmaaldrich.comresearchgate.net

Exploration of Amino-PEG8-Acid in Polymerization Reactions

The utility of Amino-PEG8-Acid extends to various polymerization reactions beyond its role as a simple macroinitiator. The presence of both an amine and a carboxylic acid allows it to be incorporated into polymers through different mechanisms, imparting PEG characteristics to the final material. medkoo.comcreative-biolabs.com

One significant application is in Michael step polymerization for the synthesis of materials like PEG-poly(β-amino ester) (PEG-PBAE) copolymers. mdpi.com In such syntheses, a PEG derivative containing a reactive group can be reacted with other monomers to form the copolymer backbone. mdpi.com The amine functionality of Amino-PEG8-Acid can act as a nucleophile, participating in addition reactions to build the polymer chain.

Furthermore, its role as an initiator in the ROP of NCAs is a cornerstone of its application in polymerization. sigmaaldrich.comillinois.edu This reaction is highly versatile, allowing for the synthesis of a wide range of PEG-polypeptides directly from amino acids, sometimes using streamlined processes that avoid the complex purification of NCA monomers. illinois.edu The controlled nature of these polymerizations allows for the design of homo-, block, and random polypeptides with predictable molecular weights and narrow distributions. illinois.edu The resulting PEGylated copolymers are noted for their biocompatibility, with degradation products being simple amino acids that the body can readily process. sigmaaldrich.com

Biosensor Design and Bio-Nano Interfacial Optimization

The unique properties of Amino-PEG8-Acid, particularly its defined length, hydrophilicity, and bifunctional termini, are highly advantageous in the design of sensitive and stable biosensors. medkoo.comaxispharm.com The PEG spacer helps to increase the solubility of attached molecules in aqueous media, reduces non-specific binding of proteins to sensor surfaces, and provides a flexible linker that allows for optimal orientation of immobilized biomolecules. medkoo.comaxispharm.com

Enzyme Immobilization and Biocatalytic System Enhancement

Amino-PEG8-Acid is an effective linker for enzyme immobilization, a critical step in developing robust biocatalytic systems and biosensors. chemicalbook.com The process typically involves covalently attaching an enzyme to a solid support, such as a nanoparticle or a resin, to improve its stability and reusability. The heterobifunctional nature of Amino-PEG8-Acid allows for a directed, two-step conjugation.

First, the terminal carboxylic acid can be activated (e.g., using EDC or DCC) to react with primary amine groups on a functionalized surface, anchoring the linker. medkoo.comcreative-biolabs.com Subsequently, the free amine group at the other end of the PEG linker can be covalently bonded to the enzyme. medkoo.com This can be achieved through reaction with accessible carboxylic acid groups on the enzyme or by using a bifunctional crosslinker like glutaraldehyde, which reacts with the amine on the PEG linker and an amine group on the enzyme to form a stable Schiff base. sunresinlifesciences.com This structured attachment provides spatial separation between the enzyme and the surface, which can help preserve the enzyme's native conformation and enhance its catalytic efficiency and stability. chemicalbook.comwur.nl

| Research Finding | System | Outcome |

| Use as a linker for enzyme immobilization | Bio-nano interface | Enhanced enzyme catalytic efficiency chemicalbook.com |

| Covalent immobilization via amino functionalized resins | Enzyme on solid support | Stable single or multipoint covalent binding, suitable for reuse sunresinlifesciences.com |

| Oriented immobilization | Enzyme at oil/water interface | Controlled positioning of the enzyme wur.nl |

Receptor Ligand Integration for Enhanced Detection Sensitivity

In biosensor development, the precise attachment of receptor ligands (such as antibodies, peptides, or nucleic acids) to a transducer surface is paramount for achieving high sensitivity and specificity. Amino-PEG8-Acid serves as an ideal tether for this purpose. Its use in functionalizing gold nanoparticles (AuNPs) and graphene quantum dots (GQDs) for biomarker detection has been explored. google.com For example, "PEG8 Acid" has been used to functionalize nanoparticles before the conjugation of antibodies to detect cancer biomarkers. google.com

| Application | Ligand/Molecule | Linker Function | Result |

| Biosensor for protein biomarkers | Anti-BTA antibody | Functionalizes gold triangular nanoprisms (Au TNPs) for antibody conjugation. google.com | Component of a system for detecting analytes in bodily fluids. google.com |

| G-protein-coupled receptor studies | Xanthine amine congener (XAC) | Connects ligand to a PNA scaffold, minimizing steric repulsion. acs.org | Enhanced ligand binding efficiency. acs.org |

| Lysosome-targeting chimeras | ABS ligands | DBCO-PEG8-amine used in a multi-step process to attach ligands to a polymer backbone. biorxiv.org | Modular incorporation of ligands onto a functional polymer. biorxiv.org |

Methodological and Analytical Considerations in Research Utilizing Amino Peg8 Acid

Optimization of Reaction Parameters for Covalent Conjugation

Selection of Reaction Buffers and pH Regimes

The choice of reaction buffer and the control of pH are paramount for efficient covalent conjugation, particularly when utilizing the primary amine of Amino-PEG8-Acid to react with N-hydroxysuccinimide (NHS) esters. interchim.frlumiprobe.comwindows.net The reactivity of the primary amine is highly pH-dependent. interchim.frlumiprobe.comwindows.net At acidic pH, the amine group is protonated, rendering it non-nucleophilic and thus unreactive towards the NHS ester. interchim.frlumiprobe.comwindows.net Conversely, at excessively high pH levels, the hydrolysis of the NHS ester is accelerated, which reduces the yield of the desired conjugate. interchim.frlumiprobe.comwindows.net

The optimal pH range for the reaction between an amine and an NHS ester is generally considered to be between 8.0 and 9.0, with a specific optimum often cited between pH 8.3 and 8.5. interchim.frlumiprobe.comwindows.netthermofisher.comatto-tec.com This slightly alkaline condition ensures a sufficient concentration of deprotonated, nucleophilic primary amines available for reaction, while minimizing the competing hydrolysis of the NHS ester. atto-tec.com

Commonly used buffers for this type of conjugation include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers. windows.netthermofisher.com It is crucial to avoid buffers that contain primary amines, such as Tris, as they can compete with the Amino-PEG8-Acid for reaction with the NHS ester, thereby reducing the conjugation efficiency. lumiprobe.comwindows.net While Tris is sometimes used, its hindered amine group has a low affinity for activated esters, but it is generally not recommended. interchim.frlumiprobe.com The concentration of the buffer is also a factor, with more concentrated buffers being beneficial in large-scale reactions to prevent a drop in pH due to NHS ester hydrolysis. windows.net

For reactions involving the carboxyl group of Amino-PEG8-Acid, such as carbodiimide-mediated coupling with amines (e.g., using EDC and NHS), the pH optima differ for the activation and coupling steps. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH range of 4.5-7.2. thermofisher.com Following the activation step, the pH is typically raised to 7.2-8.0 for the reaction with the primary amine. thermofisher.com MES buffer is often used for the initial activation step due to its non-amine, non-carboxy nature. thermofisher.com

Table 1: Recommended Buffers and pH for Amino-PEG8-Acid Conjugation

| Reaction Type | Recommended Buffer(s) | Optimal pH Range | Reference |

|---|---|---|---|

| Amine reaction with NHS ester | Phosphate, Bicarbonate, HEPES, Borate | 8.0 - 9.0 | thermofisher.comatto-tec.com |

| Carboxyl activation with EDC/NHS | MES | 4.5 - 7.2 | thermofisher.com |

| NHS-activated carboxyl reaction with amine | Phosphate | 7.2 - 8.0 | thermofisher.com |

Stoichiometric Control and Kinetic Studies

Precise control over the molar ratio of reactants is essential for directing the outcome of the conjugation reaction and maximizing the yield of the desired product. nih.govacs.org In the case of reacting Amino-PEG8-Acid with a protein, for instance, the stoichiometry will influence the degree of PEGylation, i.e., the number of PEG chains attached to the protein. nih.gov Using a molar excess of the Amino-PEG8-Acid reagent can help drive the reaction towards completion, but it can also lead to the formation of multiply-PEGylated species, which may not be desirable. nih.gov Therefore, optimizing the molar ratio is a critical step to achieve the intended level of modification. thermofisher.com

Kinetic studies are invaluable for understanding the rate of the conjugation reaction and for determining the optimal reaction time. acs.orgresearchgate.net The reaction can be monitored over time using techniques like LC-MS to track the consumption of reactants and the formation of the product. broadpharm.comnih.gov Such studies reveal that factors like pH, temperature, and reactant concentrations significantly influence the reaction kinetics. acs.orgnih.gov For example, while a higher pH increases the concentration of the reactive deprotonated amine, it also increases the rate of competing hydrolysis of NHS esters. thermofisher.comatto-tec.com Kinetic models can be developed to simulate the reaction progress and predict the distribution of products under different conditions, aiding in the rational design of the conjugation process to achieve a high yield of the target conjugate. nih.govresearchgate.net A thorough understanding of the reaction kinetics is crucial for scaling up the process and ensuring reproducibility. fujifilm.com

Purification Methodologies for Amino-PEG8-Acid Conjugates

Following the conjugation reaction, the resulting mixture typically contains the desired product alongside unreacted starting materials, byproducts, and potentially undesirable side-products such as over-PEGylated species. Therefore, robust purification methodologies are essential to isolate the Amino-PEG8-Acid conjugate in a pure form. The choice of purification technique is largely dictated by the physicochemical differences between the desired conjugate and the contaminants, such as size, charge, and hydrophobicity. nih.gov

Commonly employed purification techniques for PEGylated molecules include:

Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their hydrodynamic radius. Since PEGylation significantly increases the molecular size, SEC is very effective at separating the PEGylated conjugate from the smaller, unreacted Amino-PEG8-Acid and other low molecular weight byproducts. nih.gov It can also be used to separate the PEGylated protein from the unreacted native protein. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEG is hydrophilic, its conjugation to a protein can alter the protein's surface hydrophobicity, which can be utilized for separation. nih.gov HIC can serve as a complementary technique to IEX for purifying PEGylated proteins that are difficult to resolve by IEX alone.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying and analyzing peptide and protein conjugates, offering high resolution. nih.gov

Membrane-Based Separation: Techniques like ultrafiltration and dialysis are simple, scalable methods for removing low molecular weight impurities based on size differences. nih.govmdpi.com These are particularly useful for removing excess, unreacted Amino-PEG8-Acid and byproducts like N-hydroxysuccinimide. windows.netnih.gov

Table 2: Comparison of Purification Methodologies for Amino-PEG8-Acid Conjugates

| Methodology | Principle of Separation | Primary Application | Reference |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of unreacted PEG and separation of native vs. PEGylated protein | nih.gov |

| Ion Exchange Chromatography (IEX) | Net Charge | Separation of native vs. PEGylated protein and positional isomers | researchgate.net |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Polishing step, complementary to IEX | nih.gov |

| Ultrafiltration/Dialysis | Molecular Weight Cut-off | Removal of small molecule impurities and buffer exchange | nih.govmdpi.com |

Advanced Analytical Characterization Techniques for Conjugate Validation

Once the Amino-PEG8-Acid conjugate has been purified, it is crucial to employ advanced analytical techniques to confirm its identity, purity, and structural integrity. These methods provide detailed information at the molecular level, ensuring the successful synthesis of the desired product.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of molecules in solution. eurolab.tr For Amino-PEG8-Acid conjugates, NMR can provide atomic-level information about the structure, including confirmation of the covalent linkage between the PEG chain and the target molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR is often used for an initial assessment and can be used to determine the degree of PEGylation by comparing the integration of signals from the PEG backbone with those of the conjugated molecule. nih.gov However, for large and complex conjugates, 1D spectra can be crowded and difficult to interpret. rsc.org

2D NMR techniques, such as ¹H-¹³C HSQC, provide much greater resolution by spreading the signals over two dimensions, allowing for more detailed structural assignments. These experiments can be used to identify the specific site of conjugation on a biomolecule. Furthermore, NMR can be used to study the conformation and dynamics of the PEG chain and the conjugate in solution, which can be important for understanding its biological activity. eurolab.trrsc.org It's important to correctly assign the ¹H NMR spectra, as ignoring ¹³C coupling can lead to incorrect integration and, consequently, erroneous determination of molecular weight and conjugation efficiency. nih.govresearchgate.net

Mass Spectrometry-Based Characterization for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of Amino-PEG8-Acid conjugates, providing precise molecular weight information that confirms the successful conjugation and helps to determine the degree of PEGylation. enovatia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of PEGylated molecules. nih.govresearchgate.net It can handle the heterogeneity of PEGylated samples and provide a distribution of the different PEGylated species present. nih.govresearchgate.net MALDI-TOF MS can be used to determine if the PEGylation was successful and to what extent by detecting the presence of free PEG or unreacted biomolecules. researchgate.net In-source decay techniques in MALDI-MS can even provide information about the site of PEGylation. acs.org

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), is another powerful technique. LC-MS can separate the different components of the reaction mixture before they enter the mass spectrometer, allowing for the analysis of complex samples. enovatia.com Deconvolution of the resulting mass spectra allows for the determination of the mass of the intact conjugate and the average number of attached PEG chains. enovatia.com For detailed structural information, the conjugate can be enzymatically digested, and the resulting peptides analyzed by LC-MS/MS to pinpoint the exact amino acid residue(s) where the Amino-PEG8-Acid is attached. enovatia.com

Evaluation of Conjugate Stability and Reactivity in Diverse Research Environments

The stability of a conjugate formed with Amino-PEG8-Acid is paramount for its successful application in research. The linker connects a payload to a biomolecule via chemical bonds, and the stability of these bonds in various experimental conditions determines the integrity and functional lifetime of the conjugate. Amino-PEG8-Acid itself features a terminal primary amine and a terminal carboxylic acid. broadpharm.comcd-bioparticles.net Conjugation typically involves forming a stable amide bond by reacting the linker's amine with an activated carboxyl group on a target molecule, or vice-versa. adcreview.comnih.gov

Amide bonds are generally known for their high stability against hydrolysis under physiological conditions (pH 7.4). nih.govtandfonline.comgoogle.com However, the stability can be influenced by several factors, including pH, temperature, and the presence of enzymes. tandfonline.commdpi.com

pH-Dependent Stability: The hydrolytic stability of the linkage is pH-dependent. While amide bonds are robust, ester bonds, which might be present elsewhere in a complex bioconjugate, are much more susceptible to hydrolysis, especially under basic conditions. tandfonline.comgoogle.com Studies on PEGylated prodrugs have shown that the nature of the linkage dictates the release rate of the conjugated molecule. For instance, a conjugate linked via an amide bond (HEA-PEG) showed notable stability across various pH levels, whereas conjugates with ester (HEE-PEG) or thioester (HET-PEG) bonds hydrolyzed more readily. tandfonline.comtandfonline.com

Enzymatic Stability: In biological environments, such as human plasma or cell culture media, enzymes like proteases and esterases can accelerate the degradation of the conjugate. tandfonline.comfrontiersin.org The PEG chain itself can offer steric hindrance, providing a degree of protection to the attached biomolecule from proteolytic enzymes. frontiersin.orgresearchgate.net Studies have shown that PEGylation can significantly enhance the stability of peptides and proteins against enzymatic degradation. liverpool.ac.ukmdpi.com For example, one study found that a native peptide was almost completely degraded in rat serum after 24 hours, whereas its PEGylated counterparts, including one with a PEG8 linker, remained over 30% intact after 48 hours. mdpi.com The PEG8-modified analogue proved to be the most stable in the series, with over 58% remaining after 48 hours. mdpi.com

Reactivity Considerations: The reactivity of the terminal groups on Amino-PEG8-Acid is crucial for the initial conjugation reaction. The primary amine group readily reacts with activated esters (like NHS esters), aldehydes, and ketones. broadpharm.comcd-bioparticles.netadcreview.com The carboxylic acid can be activated using agents like EDC or HATU to react with primary amines on a target molecule, forming a stable amide bond. cd-bioparticles.netnih.govbroadpharm.com The choice of reaction conditions, such as pH, is critical. For reactions involving primary amines, such as the one on Amino-PEG8-Acid or the lysine (B10760008) residues on a protein, the pH must be controlled to ensure the amine is deprotonated and thus nucleophilic. nih.gov

| Factor | General Impact on Amide Bond Stability | Research Findings/Considerations |

|---|---|---|

| pH | Generally stable; hydrolysis can be accelerated at extreme pH values (highly acidic or basic). | Amide-linked PEG conjugates show notable stability in buffered solutions compared to more labile ester or thioester linkages. tandfonline.comtandfonline.com |

| Temperature | Higher temperatures can increase the rate of hydrolysis. | Stability studies are typically conducted at physiologically relevant temperatures (e.g., 37°C) to mimic in vivo or in vitro conditions. tandfonline.com |

| Enzymes (e.g., Proteases, Esterases) | Can catalyze the cleavage of amide bonds in the conjugated biomolecule. The PEG linker itself is generally stable. liverpool.ac.uk | The rate of hydrolysis can be accelerated in human plasma compared to aqueous buffers, suggesting enzymatic catalysis. tandfonline.com The PEG chain provides steric protection, enhancing the stability of the conjugated protein/peptide against proteolysis. frontiersin.orgmdpi.com |

| Linker Structure | The inherent chemical nature of the bond (amide vs. ester, etc.) is the primary determinant of stability. | Amide bonds formed from the amine or activated acid of Amino-PEG8-Acid are significantly more stable than ester bonds. nih.govtandfonline.com |

Q & A

Basic: What are the key chemical properties of Amino-PEG8-Acid that make it suitable for bioconjugation?

Amino-PEG8-Acid (H₂N-PEG₈-COOH) is a heterobifunctional PEG linker with an amino group (-NH₂) and a terminal carboxylic acid (-COOH). Its water solubility and biocompatibility stem from the eight ethylene glycol (PEG) repeating units, which reduce aggregation and improve stability in aqueous environments . The amino group reacts with activated NHS esters or aldehydes (via reductive amination), while the carboxylic acid can be coupled to amines using carbodiimide crosslinkers (e.g., EDC/sulfo-NHS). This dual reactivity enables sequential or orthogonal conjugation strategies for biomolecules like proteins, peptides, or nanoparticles .

Basic: How should Amino-PEG8-Acid be stored and handled to maintain stability in experimental settings?

Store Amino-PEG8-Acid at -20°C in a desiccated, light-protected environment to prevent hydrolysis of the PEG chain or oxidation of the amino group. Prior to use, equilibrate the compound to room temperature under dry conditions (e.g., in a nitrogen glovebox) to avoid moisture absorption. For dissolution, use anhydrous polar solvents like DMF or DMSO, followed by dilution in aqueous buffers (pH 6.0–8.0). Avoid repeated freeze-thaw cycles, as this can degrade the PEG spacer and reduce conjugation efficiency .

Advanced: What experimental strategies can optimize the conjugation efficiency of Amino-PEG8-Acid with target biomolecules?

To maximize conjugation efficiency:

- Activation of the Carboxylic Acid : Pre-activate the -COOH group with sulfo-NHS/EDC in pH 5.0–6.0 buffers to form a stable NHS ester intermediate. Remove excess crosslinkers via dialysis or size-exclusion chromatography to minimize side reactions .

- Reaction Stoichiometry : Use a 5–10 molar excess of Amino-PEG8-Acid relative to the target biomolecule to account for steric hindrance from the PEG chain.

- Kinetic Monitoring : Track conjugation progress via MALDI-TOF (for proteins/peptides) or HPLC with a refractive index detector (for small molecules). Adjust reaction time (typically 2–24 hours) based on real-time data .

Advanced: How can researchers resolve discrepancies in crosslinking efficiency when using Amino-PEG8-Acid under varying pH conditions?

Crosslinking efficiency is pH-dependent due to protonation states of reactive groups:

- Amino Group Reactivity : The -NH₂ group (pKa ~8.0) is deprotonated and nucleophilic at pH >8.5, favoring reactions with NHS esters. Below pH 7.0, its reactivity decreases significantly.

- Carboxylic Acid Activation : The -COOH group (pKa ~4.5) requires protonation for efficient EDC-mediated activation. Use pH 4.5–5.5 buffers during activation, then adjust to pH 7.4–8.5 for coupling to amines.

If efficiency drops, validate buffer compatibility (e.g., avoid Tris buffers during NHS ester reactions) and confirm reagent purity via ninhydrin assay (for free amines) or FTIR (for PEG integrity) .

Advanced: What analytical techniques are recommended for characterizing Amino-PEG8-Acid conjugates and ensuring batch-to-batch reproducibility?

- Purity Assessment : Use reverse-phase HPLC with a C18 column and UV detection at 220 nm (PEG absorbance) or 280 nm (protein/peptide). Compare retention times to unmodified substrates .

- Structural Confirmation : Employ MALDI-TOF or ESI-MS to detect mass shifts corresponding to PEGylation. For large biomolecules, SEC-MALS can determine hydrodynamic radius changes due to PEG conjugation .